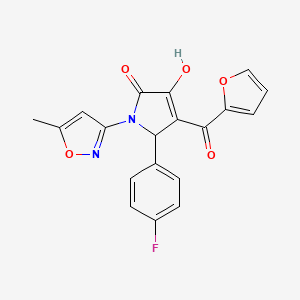

![molecular formula C13H14BrN3O2 B6423591 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956574-34-8](/img/structure/B6423591.png)

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

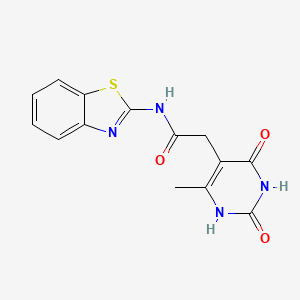

The compound “1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of hydrazines with 1,3-diketones . The synthesis process usually involves careful control of temperature and pH to ensure the correct product is formed .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of different substituents on the ring can significantly influence the properties of the compound .Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, the bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, pyrazole derivatives are generally stable under normal temperatures and pressures . They may be sensitive to light, heat, and moisture, and should be stored in a cool, dry place .作用机制

Target of Action

Similar pyrazole derivatives have been reported to exhibit antileishmanial and antimalarial activities . These activities suggest that the compound might interact with specific proteins or enzymes involved in the life cycle of these pathogens.

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets through a binding mechanism, leading to changes in the target’s function.

Biochemical Pathways

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of these pathogens.

Pharmacokinetics

A study on similar pyrazolidine-3,5-dione derivatives reported that these compounds were screened for their medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, and drug metabolism by the cytochrome p450 (cyp) family of liver enzymes . These properties significantly impact the bioavailability of the compound.

Result of Action

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound might inhibit the growth or proliferation of these pathogens at the molecular and cellular levels.

安全和危害

属性

IUPAC Name |

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKIDMSNADLCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide](/img/structure/B6423516.png)

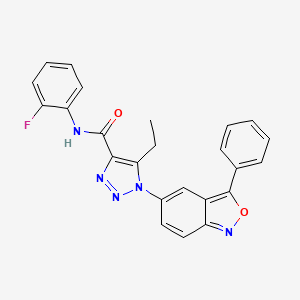

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6423543.png)

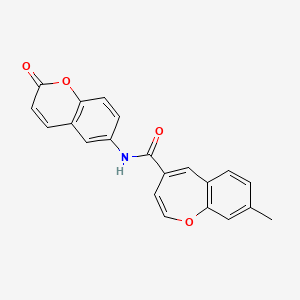

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6423546.png)

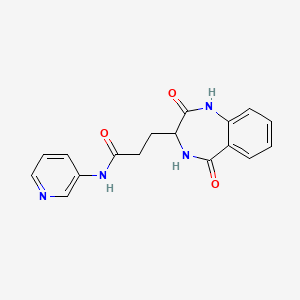

![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)

![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(pyridin-2-yl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6423554.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B6423567.png)

![N-[(furan-2-yl)methyl]-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B6423577.png)

![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423580.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6423588.png)